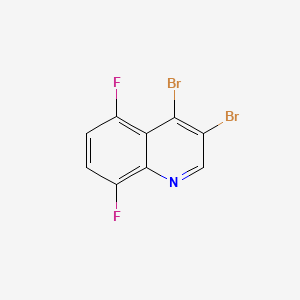

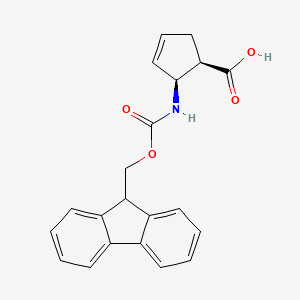

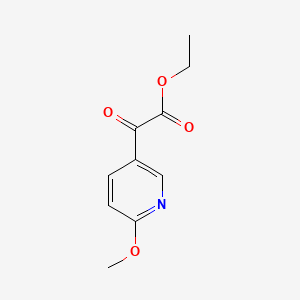

![molecular formula C10H10N2O2 B596998 1H-pirrolo[2,3-b]piridina-4-carboxilato de etilo CAS No. 1261588-72-0](/img/structure/B596998.png)

1H-pirrolo[2,3-b]piridina-4-carboxilato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is a chemical compound. It is a derivative of 1H-Pyrrolo[2,3-b]pyridine, which has a molecular weight of 118.1359 . The compound is related to a class of 1H-pyrrolo[2,3-b]pyridine derivatives that have been studied for their potent activities against FGFR1, 2, and 3 .

Synthesis Analysis

1H-pyrrolo[2,3-b]pyridine derivatives, including “Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate”, have been synthesized as part of research into potent fibroblast growth factor receptor inhibitors . The synthesis of substituted pyridines with diverse functional groups has also been reported .Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridine, the parent compound of “Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate”, is available in the NIST Chemistry WebBook .Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 . They have been studied for their potential as FGFR inhibitors, which could be beneficial in cancer therapy .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrrolo[2,3-b]pyridine, the parent compound of “Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate”, are documented in the NIST Chemistry WebBook .Aplicaciones Científicas De Investigación

Investigación farmacéutica

El 1H-pirrolo[2,3-b]piridina-4-carboxilato de etilo es un compuesto de interés en el desarrollo de nuevos fármacos. Su estructura es un andamiaje clave en la síntesis de moléculas con posibles efectos terapéuticos. Por ejemplo, los derivados de este compuesto se han explorado por su eficacia en la reducción de los niveles de glucosa en sangre, lo que podría ser beneficioso en el tratamiento de la diabetes y los trastornos metabólicos relacionados .

Investigación del cáncer

En la investigación del cáncer, este compuesto se ha utilizado para diseñar y sintetizar moléculas que pueden inhibir el crecimiento y la propagación de las células cancerosas. Por ejemplo, los estudios han evaluado el efecto de los compuestos relacionados en las capacidades de migración e invasión de las células cancerosas .

Mecanismo De Acción

Target of Action

Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate has been identified as a potent inhibitor of Janus Kinase 3 (JAK3) and Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) . JAK3 plays crucial roles in modulating a number of inflammatory and immune mediators , while FGFRs are involved in various types of tumors .

Mode of Action

The compound interacts with its targets, leading to their inhibition. In the case of JAK3, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity . For FGFRs, the compound exhibited potent inhibitory activity .

Biochemical Pathways

Upon binding to their respective receptors associated with JAKs, cytokines induce JAK activation, following phosphorylation of the receptors. Activated JAKs subsequently phosphorylate signal transducers and activators of transcription proteins (STATs) in the cytoplasm, which are dimerized to translocate to the nucleus and activate gene transcription to promote cytokine-responsive gene expression . In the case of FGFRs, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Result of Action

The inhibition of JAK3 by the compound can lead to the modulation of immune responses, making it potentially useful in treating immune diseases such as organ transplantation . In the case of FGFRs, the compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. It also significantly inhibited the migration and invasion of 4T1 cells .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-6-12-9-7(8)3-5-11-9/h3-6H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCBQXQNAUHBDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CNC2=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718308 |

Source

|

| Record name | Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261588-72-0 |

Source

|

| Record name | Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

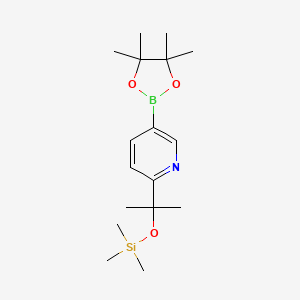

![2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane](/img/structure/B596921.png)